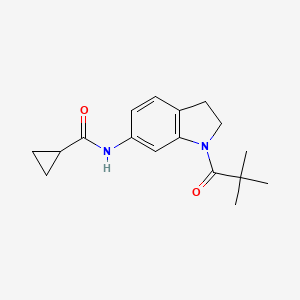![molecular formula C19H18N4O B12243673 2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243673.png)
2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a naphthyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.
Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized through cyclization reactions involving nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine, pyridine, and naphthyridine rings through amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and piperidine alkaloids.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.
Naphthyridine Derivatives: Compounds containing the naphthyridine ring, such as quinolones and naphthyridine-based drugs.
Uniqueness
2-[1-(Pyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C19H18N4O/c24-19(16-5-10-20-11-6-16)23-12-7-14(8-13-23)17-4-3-15-2-1-9-21-18(15)22-17/h1-6,9-11,14H,7-8,12-13H2 |
InChI Key |
AVKLTQLPVSJUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-methylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B12243590.png)
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine](/img/structure/B12243592.png)

![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B12243600.png)
![6-(2,4-Dimethyl-1,3-thiazol-5-yl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B12243617.png)
![11-[2-(3-Methoxyphenyl)-2-oxoethyl]-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12243629.png)
![2-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12243638.png)
![4-Methoxy-2-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12243643.png)
![2-Methyl-3-({1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12243651.png)
![3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine](/img/structure/B12243659.png)

![1-(4-methoxyphenyl)-5-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12243672.png)
![5-Fluoro-4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12243676.png)
![N-(2-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B12243677.png)
